1-Bromo-3-methoxy-5-methylbenzene structural information and SMILES
1-Bromo-3-methoxy-5-methylbenzene structural information and SMILES
An In-Depth Technical Guide to 1-Bromo-3-methoxy-5-methylbenzene: Synthesis, Properties, and Applications
Abstract
1-Bromo-3-methoxy-5-methylbenzene is a strategically important substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group, provides a platform for diverse chemical transformations. This guide offers a comprehensive overview of its structural characteristics, physicochemical properties, and detailed spectroscopic analysis. Furthermore, it presents validated, step-by-step synthetic protocols, explores its chemical reactivity, and highlights its significant applications in pharmaceutical research, material science, and biological studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in creating complex molecular architectures.
Molecular Structure and Physicochemical Properties
1-Bromo-3-methoxy-5-methylbenzene, also known by synonyms such as 3-Bromo-5-methoxytoluene and 3-Bromo-5-methylanisole, is a halogenated aromatic ether.[1] The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions and nucleophilic substitutions, while the electron-donating methoxy group influences the reactivity of the aromatic ring towards electrophilic substitution.[1]
Key Identifiers and Structural Information
A summary of the fundamental structural identifiers for 1-Bromo-3-methoxy-5-methylbenzene is provided below.
| Identifier | Value | Source(s) |
| CAS Number | 29578-83-4 | [1][3] |
| Molecular Formula | C₈H₉BrO | [1][4] |
| Molecular Weight | 201.06 g/mol | [1] |
| SMILES | COc1cc(C)cc(Br)c1 | [1][5] |
| InChI | InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | [1][5] |
| InChIKey | AOEVRCZZWJWKPG-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The compound is typically a colorless to pale yellow oil or solid, with good solubility in common organic solvents and limited solubility in water.[1][2][3] Its physical properties are critical for designing reaction conditions and purification strategies, such as distillation.[2]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow oil or solid | [1][3][6] |
| Melting Point | 52 °C | [6] |
| Boiling Point | 228 °C | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 103 °C | [3][6] |
| Storage | Room Temperature, sealed in dry conditions or Refrigerator | [3][4][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-Bromo-3-methoxy-5-methylbenzene.
-
¹H NMR Spectroscopy : Proton NMR provides a definitive fingerprint of the molecule. The spectrum for this compound in CDCl₃ shows distinct singlets for the three aromatic protons, the methoxy group protons, and the methyl group protons, confirming the substitution pattern. A reported ¹H NMR spectrum shows the following peaks: δ 6.97 (s, 1H), 6.87 (s, 1H), 6.64 (s, 1H), 3.80 (s, 3H, -OCH₃), 2.36 (s, 3H, -CH₃).[3][6]
-
¹³C NMR Spectroscopy : Carbon NMR would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the methoxy ether linkage, and C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Manufacturing
The synthesis of 1-Bromo-3-methoxy-5-methylbenzene can be achieved through several reliable routes, making it an accessible intermediate for research and development.[2] Two common, high-yield methods are detailed below.
Protocol 1: Synthesis via Deamination of an Aniline Precursor
This method involves the diazotization of 4-bromo-2-methoxy-6-methylaniline followed by a reductive deamination. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of hypophosphorous acid is a classic and effective method for the reduction of the diazonium group to a hydrogen atom.
-
In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).[3][6]
-
Add concentrated hydrochloric acid (5.6 mL) to the solution.[3][6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.19 g, 31.78 mmol in 7 mL water) dropwise, maintaining the temperature at 0 °C.[3][6]
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.[3][6]
-
Add a 50% aqueous hypophosphite solution (56.5 mL) dropwise at 0 °C.[3]
-
Allow the reaction to stir and gradually warm to room temperature overnight.[3]
-
Upon completion, perform an extraction with ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution.[3]
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography (eluent: 100% hexane) to yield the final product as a pale liquid (5.12 g, 95% yield).[3][6]
Protocol 2: Synthesis via Williamson Ether Synthesis
This approach begins with the commercially available 3-bromo-5-methylphenol and methylates the phenolic hydroxyl group.[7][8] This is a classic Williamson ether synthesis, a robust and high-yielding reaction. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.
-
To a three-necked flask, add 3-bromo-5-methylphenol (10.0 g, 53.5 mmol), potassium carbonate (22.2 g, 160.4 mmol), and acetone (50 mL).[6]
-
Add iodomethane (7.6 g, 53.5 mmol) to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[6]
-
After the reaction is complete, cool to room temperature and add 30 mL of water.[6]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]
Chemical Reactivity and Synthetic Utility
1-Bromo-3-methoxy-5-methylbenzene is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective transformations.[2][9]
-
Palladium-Catalyzed Cross-Coupling : The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, providing access to a vast array of more complex derivatives.
-
Grignard and Lithiation Reactions : The bromo-substituent can be converted into an organometallic reagent (Grignard or organolithium) via metal-halogen exchange. This transforms the electrophilic carbon into a nucleophilic one, enabling reactions with various electrophiles like aldehydes, ketones, and nitriles.
-
Electrophilic Aromatic Substitution : The methoxy group is a moderately activating, ortho, para-director, while the methyl group is weakly activating (ortho, para-directing) and the bromine is deactivating (ortho, para-directing). The cumulative effect directs incoming electrophiles to the C2, C4, and C6 positions, though steric hindrance may influence the regioselectivity.
-
Oxidation of the Methyl Group : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, yielding 3-bromo-5-methoxybenzoic acid, another valuable synthetic intermediate.[6]
Applications in Research and Development
The versatile reactivity of 1-Bromo-3-methoxy-5-methylbenzene makes it a crucial intermediate in multiple scientific fields.[10]
-
Pharmaceutical Research : This compound is a foundational building block for synthesizing active pharmaceutical ingredients (APIs).[9][10] Its structure is valuable for creating complex molecular scaffolds, particularly in the development of kinase inhibitors, which are a significant class of therapeutics for cancer and inflammatory diseases.[11]
-
Material Science : The rigid, functionalized aromatic core is useful in the synthesis of advanced materials.[9] It can be incorporated into polymers, liquid crystals, or organic light-emitting diodes (OLEDs) where its electronic and structural properties can be exploited.[10]
-
Biological Studies : 1-Bromo-3-methoxy-5-methylbenzene has been identified as an inhibitor of the phenolic acid transporter (PAT).[3][9] This activity makes it a useful tool for studying cellular transport mechanisms. It has also demonstrated antifungal activity against organisms like Aspergillus niger and cytotoxic effects against human cell lines, potentially through the inhibition of fatty acid biosynthesis.[3]
Safety and Handling
According to aggregated GHS information, 1-Bromo-3-methoxy-5-methylbenzene is classified as causing skin irritation.[6] Standard laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage : Store in a cool, dry place in a tightly sealed container.[3] Some suppliers recommend refrigeration.[4][6]
References
-
Molbase. (n.d.). 1-Bromo-3-methoxy-5-methylbenzene: A Key Organic Synthesis Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177691334, 1-bromo-3-(cyclobutylmethoxy)-5-methylbenzene. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-3-methoxy-5-methylbenzene (C8H9BrO). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-methoxy-5-methylbenzene in Modern Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-Methoxy-5-methylphenol (97%). Retrieved from [Link]
Sources
- 1. CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. PubChemLite - 1-bromo-3-methoxy-5-methylbenzene (C8H9BrO) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-5-methylphenol (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
